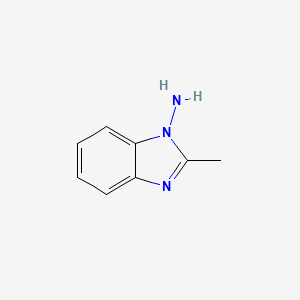

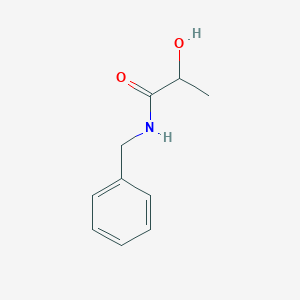

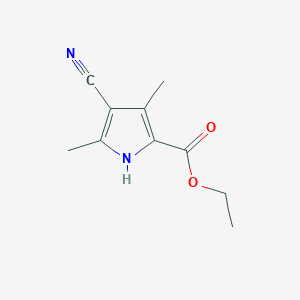

![molecular formula C8H18N2O B3055151 N-[2-(dimethylamino)ethyl]-2-methylpropanamide CAS No. 63224-17-9](/img/structure/B3055151.png)

N-[2-(dimethylamino)ethyl]-2-methylpropanamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antitumor Activity

N-[2-(dimethylamino)ethyl]-2-methylpropanamide has been extensively studied for its potential in cancer treatment. Research has shown that derivatives of this compound, specifically acridine derivatives, have significant antitumor properties. For instance, the 5-substituted derivatives have demonstrated in vivo antileukemic activity, and some compounds have shown effectiveness against solid tumors like the Lewis lung solid tumor (Denny et al., 1987). These studies indicate a promising area for further investigation in cancer therapy.

Polymer Science Applications

In polymer science, 2-(Dimethylamino)ethyl methacrylate (DMA) has been copolymerized with other tertiary amine methacrylate comonomers. These novel cationic diblock copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media. This characteristic opens up possibilities for unique applications in drug delivery systems and smart materials (Bütün et al., 2001).

Antiallergy and Histamine Receptor Binding

A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides synthesized from this compound was evaluated for antiallergy activity. While some derivatives showed activity in the passive foot anaphylaxis assay, indicating potential as antiallergic agents, one analogue demonstrated significant binding to H1 histaminic receptors, suggesting a potential use in treating allergic reactions (Walsh et al., 1990).

Biocompatible Macromolecular Luminogens

The compound has also been used in the synthesis of biocompatible macromolecular luminogens. These luminogens have shown promise for sensing and removal of heavy metals like Fe(III) and Cu(II), indicating potential applications in environmental monitoring and remediation (Dutta et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally similar to dimethyltryptamine , which acts as a non-selective agonist at most or all of the serotonin receptors .

Mode of Action

Based on its structural similarity to dimethyltryptamine, it might interact with serotonin receptors .

Biochemical Pathways

Given its potential interaction with serotonin receptors, it might influence the serotonin system and related pathways .

Pharmacokinetics

A structurally similar compound, n-[2-(dimethylamino)ethyl]acridine-4-carboxamide, shows a clearance of 100±036 l/h kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h, and a terminal half-life of 204±094 h .

Result of Action

Based on its potential interaction with serotonin receptors, it might influence neuronal signaling and potentially have psychoactive effects .

Action Environment

Factors such as ph and temperature can influence the behavior of structurally similar compounds .

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7(2)8(11)9-5-6-10(3)4/h7H,5-6H2,1-4H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFGNHGNXRWCQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212592 | |

| Record name | Propanamide, N-(2-(dimethylamino)ethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63224-17-9 | |

| Record name | Propanamide, N-(2-(dimethylamino)ethyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-(2-(dimethylamino)ethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

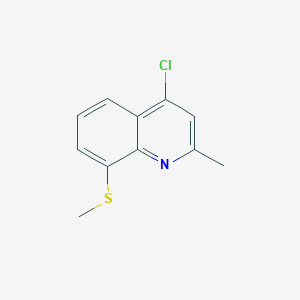

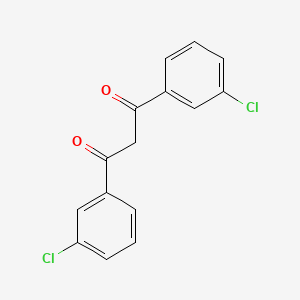

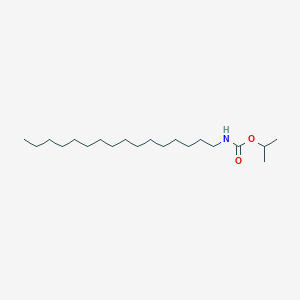

![Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B3055074.png)

![2-Isopropyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3055084.png)